ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate
Description
Ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate is a thiazolidinedione (TZD) derivative characterized by a 3,4-dimethoxybenzylidene substituent and an ethyl benzoate ester moiety. TZD derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties . The synthesis of such compounds typically involves condensation of substituted benzaldehydes with thiazolidinedione cores, followed by functionalization of side chains (e.g., acetylation or esterification) .
Properties
IUPAC Name |
ethyl 4-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7S/c1-4-32-22(28)15-6-8-16(9-7-15)24-20(26)13-25-21(27)19(33-23(25)29)12-14-5-10-17(30-2)18(11-14)31-3/h5-12H,4,13H2,1-3H3,(H,24,26)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQAYZOTSVLGHK-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and selected analogues:
Key Observations:
- Substituent Effects: The 3,4-dimethoxy group in the target compound provides stronger electron-donating effects compared to 4-ethoxy or 4-ethyl groups, which may enhance binding to biological targets (e.g., enzymes or receptors) .
- Side Chain Diversity: The acetyl-aminoethyl benzoate ester in the target compound contrasts with cyanobenzylaminoethyl (23e) or tert-butoxycarbonyl-protected (21d) groups, influencing solubility and metabolic stability .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what experimental parameters influence yield and purity?
The synthesis typically involves a multi-step process:
- Step 1: Condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., sodium hydroxide) to form the benzylidene-thiazolidinone intermediate .
- Step 2: Acetylation of the intermediate using chloroacetyl chloride or similar reagents, followed by coupling with ethyl 4-aminobenzoate via nucleophilic acyl substitution .
- Key parameters: Reaction temperature (60–80°C), solvent (ethanol or acetic acid), and stoichiometric ratios (1:1 aldehyde to thiazolidinedione) critically affect yield. Purification via recrystallization (ethanol/water) or column chromatography is recommended .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- NMR (¹H/¹³C): Assigns protons and carbons in the benzylidene, thiazolidinone, and benzoate moieties. The Z-configuration of the benzylidene group is confirmed by NOESY/ROESY .
- IR spectroscopy: Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak) .
Q. What are the primary biological targets or activities reported for this compound?
Preliminary studies highlight:
- Anticancer activity: Inhibition of cancer cell lines (e.g., MCF-7, HepG2) via apoptosis induction, with IC₅₀ values ranging 10–50 µM .
- Enzyme inhibition: Potential modulation of cyclooxygenase-2 (COX-2) or tyrosine kinases, though mechanistic validation is ongoing .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like E-isomers or hydrolyzed derivatives?
- Solvent choice: Use anhydrous acetic acid or DMF to suppress hydrolysis of the thiazolidinone ring .
- Catalyst screening: Piperidine or ammonium acetate enhances regioselectivity for the Z-isomer .
- Temperature control: Lower temperatures (40–50°C) reduce retro-aldol side reactions .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Reproducibility checks: Standardize assay protocols (e.g., MTT vs. SRB assays) and cell culture conditions .
- Structural verification: Confirm compound identity via X-ray crystallography to rule out batch-dependent impurities .
- SAR analysis: Compare analogs (e.g., 4-chloro or 4-fluoro benzylidene derivatives) to isolate substituent effects .
Q. What advanced techniques are recommended for elucidating the mechanism of action?
- Molecular docking: Predict binding affinities to targets like COX-2 or PPAR-γ using software (AutoDock Vina) .
- Transcriptomics/proteomics: Identify differentially expressed genes/proteins in treated vs. untreated cells .
- Kinase profiling: Use panels (e.g., KinomeScan) to screen for off-target kinase inhibition .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?
- Substituent variation: Modify the 3,4-dimethoxybenzylidene group (e.g., replace methoxy with ethoxy or halogens) .
- Scaffold hopping: Replace the thiazolidinone core with rhodanine or oxadiazole to alter electronic properties .
- Pharmacophore mapping: Identify critical hydrogen bond acceptors (e.g., carbonyl groups) using QSAR models .
Q. What analytical challenges arise in assessing stability or degradation products under physiological conditions?
- Degradation pathways: Hydrolysis of the ester group (ethyl benzoate) or oxidation of the methoxy groups may occur .
- Analytical tools: Use LC-MS/MS to detect degradation products and accelerated stability studies (40°C/75% RH) .
Q. How does this compound compare to structurally related analogs in terms of bioavailability or toxicity?
- Bioavailability: The ethyl benzoate ester may enhance lipophilicity (logP ~3.5) compared to methyl analogs .
- Toxicity: Preliminary zebrafish embryo assays indicate low acute toxicity (LD₅₀ > 100 µM), but hepatic CYP450 interactions require further study .
Methodological Recommendations
- Synthetic protocols: Include inert atmosphere (N₂/Ar) to prevent oxidation of sensitive moieties .
- Biological assays: Use 3D cell culture models (e.g., spheroids) for improved in vivo relevance .
- Data reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
